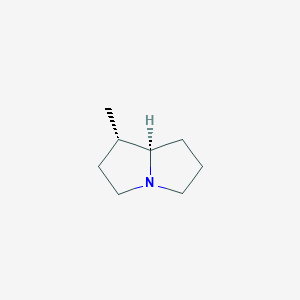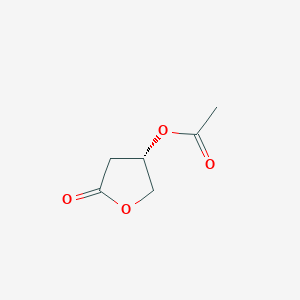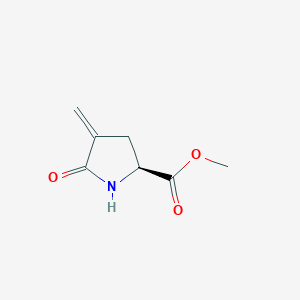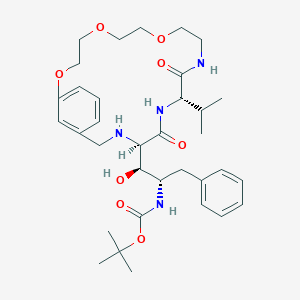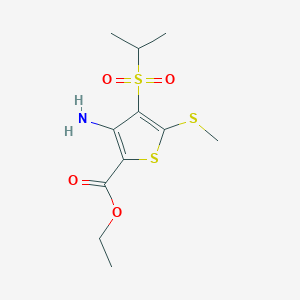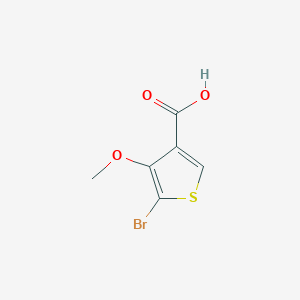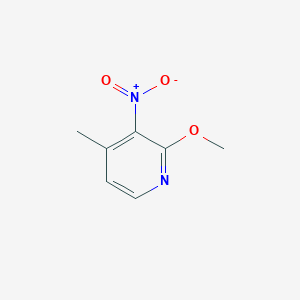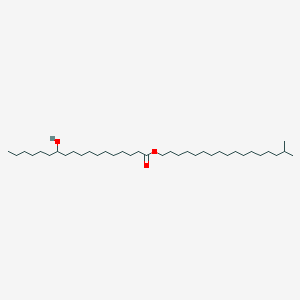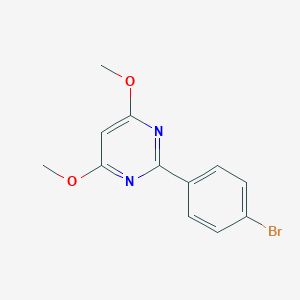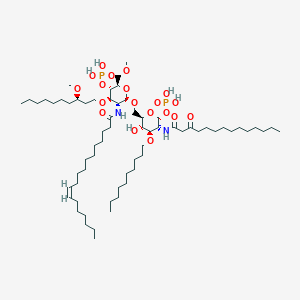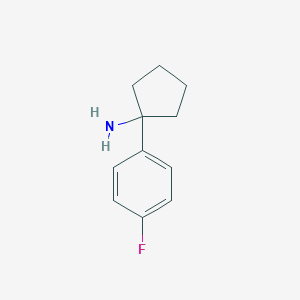
1-(4-Fluorophenyl)cyclopentanamine
Übersicht
Beschreibung
1-(4-Fluorophenyl)cyclopentanamine is a compound of interest in various fields of chemistry and medicine. It's particularly noted for its potential role in the study of NMDA receptors, which are critical in learning and memory processes and implicated in several neurodegenerative disorders.
Synthesis Analysis
A study by Christiaans et al. (2014) details the synthesis of a related compound, N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, radiolabelled with carbon-11. This compound was synthesized with high yield and purity, demonstrating the feasibility of creating complex derivatives of 1-(4-Fluorophenyl)cyclopentanamine for research purposes (Christiaans et al., 2014).
Molecular Structure Analysis
Several studies provide insights into the molecular structure of compounds similar to 1-(4-Fluorophenyl)cyclopentanamine. For example, Seo et al. (2011) analyzed a compound with a cyclopentyl ring and a 4-fluorophenyl ring, noting an envelope conformation and dihedral angles, which are crucial for understanding the three-dimensional structure and potential reactivity of such compounds (Seo et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of 1-(4-Fluorophenyl)cyclopentanamine-like compounds are complex. For instance, Satheeshkumar et al. (2020) describe the synthesis of a dispiro compound from a related molecule, highlighting the chemical reactivity and potential for creating diverse derivatives (Satheeshkumar et al., 2020).
Physical Properties Analysis
The physical properties of compounds like 1-(4-Fluorophenyl)cyclopentanamine can be gleaned from studies such as those by Choi et al. (2012), who explored the crystal structure and physical interactions in similar molecules. This analysis is crucial for understanding how these compounds may behave under different physical conditions (Choi et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding patterns, of such compounds are essential for their potential applications. For example, research by Jasinski et al. (2012) on a similar compound provides insights into intermolecular interactions and bonding characteristics, which are fundamental to understanding the chemical behavior of 1-(4-Fluorophenyl)cyclopentanamine (Jasinski et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity : One study synthesized a hydrophilic prodrug of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one, which showed excellent antitumor activity in a SKOV-3 xenograft nude mice model. The compound caused apoptotic effects in breast carcinoma cells via the accumulation of cyclin B1 (Chou et al., 2010).
Positron Emission Tomography (PET) Ligand : Another study developed a carbon-11 labelled compound as a PET ligand for the NR2B binding site of the NMDA receptor. The ligand showed potential for in vivo assessment of NMDA receptor bio-availability (Christiaans et al., 2014).
Chemical Characterization of Psychoactive Substances : Research on 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) included comprehensive analytical characterizations, important for differentiating between isomers of psychoactive substances (Dybek et al., 2019).
Synthesis of Enantiomerically Pure Compounds : Studies on the synthesis of enantiomerically pure [1, 2‐Diamino‐1‐(4‐fluorophenyl) propane]dichloroplatinum(II) complexes showed strong inhibitory effects on breast cancer cell lines, suggesting potential in cancer treatment (Dufrasne et al., 2002).
Neurokinin-1 Receptor Antagonist : A study on 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride highlighted its effectiveness in pre-clinical tests for emesis and depression (Harrison et al., 2001).
Antimicrobial and Antifungal Activity : A study on fluorophenyl-containing 1,2,4-triazoles demonstrated significant antimicrobial and antifungal activities, indicating their potential use as antimicrobial and antifungal agents (Бігдан, 2021).
Photocatalytic Oxidation in Environmental Applications : The photocatalytic oxidation of 5-fluorouracil, a commonly used antineoplastic drug, using UV/TiO2 was studied, demonstrating a pathway for the removal of pharmaceutical contaminants in water (Lin & Lin, 2014).
Safety And Hazards
The safety information for “1-(4-Fluorophenyl)cyclopentanamine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPGNRTDZEXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)cyclopentanamine | |
CAS RN |
160001-92-3 | |
| Record name | 1-(4-fluorophenyl)cyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



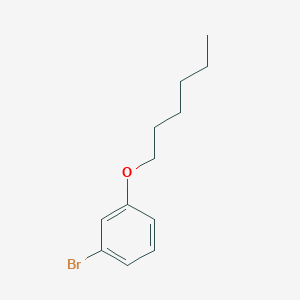
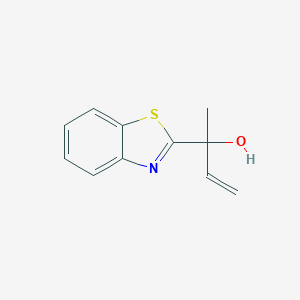
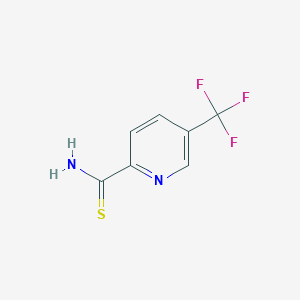
![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)
